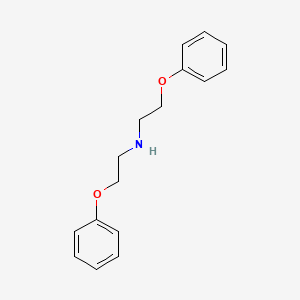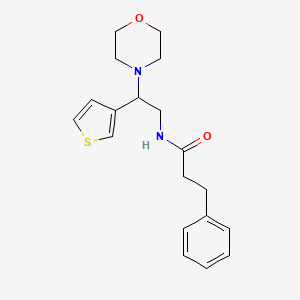
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide, also known as MTEP, is a synthetic compound that acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained attention due to its potential applications in the field of neuroscience, as it has been shown to have beneficial effects in various neurological disorders, including addiction, anxiety, and depression.
Scientific Research Applications
Antimicrobial Activity
Mannich base derivatives, including those with morpholino groups, have been synthesized and evaluated for their antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing significant activity in some cases. For instance, certain derivatives demonstrated high antibacterial activity against Streptococcus epidermidis, comparable to standard antibiotics like Ciprofloxacin (Idhayadhulla et al., 2014).
Antifungal and Antibacterial Properties
Another study focused on the synthesis of novel morpholine derivatives and their evaluation for antibacterial and antifungal activities. Some of these newly synthesized compounds showed promising results, indicating their potential as antimicrobial agents (Velupillai et al., 2015).
Antimycobacterial Activity
Research into the enantiomers of a related compound, Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide, revealed significant antimycobacterial activity. This compound, derived from phenylalanine, was effective against both non-pathogenic and pathogenic mycobacterial strains without showing cytotoxicity against mammalian cells, highlighting its potential in antimycobacterial drug development (Mann et al., 2021).
Chemical Synthesis and Applications
Sulfinamides have been utilized as amine protecting groups in the conversion of amino alcohols to morpholines. This method has been demonstrated in the formal synthesis of antidepressant drugs, showcasing the versatility and efficiency of using morpholine derivatives in chemical synthesis (Fritz et al., 2011).
properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-19(7-6-16-4-2-1-3-5-16)20-14-18(17-8-13-24-15-17)21-9-11-23-12-10-21/h1-5,8,13,15,18H,6-7,9-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFNWPSZUWUVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CCC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine](/img/structure/B2446261.png)
![N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide](/img/structure/B2446263.png)

![2-[(4-Phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2446269.png)
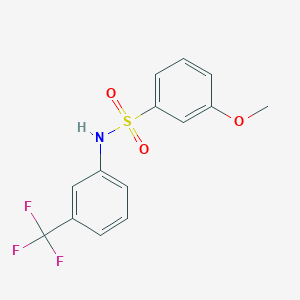
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2446271.png)
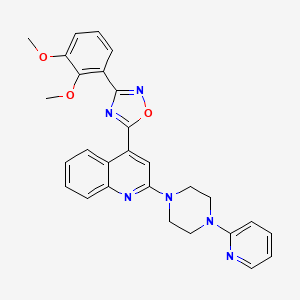
![N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2446273.png)
![4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2446275.png)
![2-(benzo[d]thiazol-2-yl)-N-isopropylnicotinamide](/img/structure/B2446276.png)
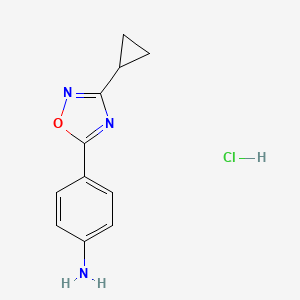
![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2446280.png)
